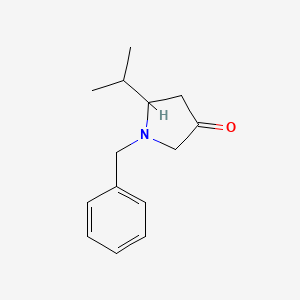

1-Benzyl-5-isopropylpyrrolidin-3-one

Description

1-Benzyl-5-isopropylpyrrolidin-3-one is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a benzyl group at the 1-position and an isopropyl group at the 5-position. Pyrrolidinones are widely studied for their conformational rigidity, which can enhance binding affinity to biological targets such as enzymes or receptors. The benzyl and isopropyl substituents may influence solubility, metabolic stability, and steric interactions in drug design applications .

Properties

IUPAC Name |

1-benzyl-5-propan-2-ylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11(2)14-8-13(16)10-15(14)9-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLPOMVDDGPWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5-isopropylpyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-5-isopropylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidinones and their derivatives.

Scientific Research Applications

1-Benzyl-5-isopropylpyrrolidin-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-isopropylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Benzyl-5-isopropylpyrrolidin-3-one with analogous pyrrolidinone and pyridinone derivatives. Key differences in structure, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight | LogP<sup>*</sup> | Key Applications |

|---|---|---|---|---|---|

| This compound | Pyrrolidinone | 1-Benzyl, 5-isopropyl | 231.3 g/mol | 2.8 | Drug discovery, enzyme inhibition |

| 1-Benzylpyrrolidin-3-one | Pyrrolidinone | 1-Benzyl | 175.2 g/mol | 1.5 | Intermediate in alkaloid synthesis |

| 5-Methyl-5-isopropylpyrrolidin-3-one | Pyrrolidinone | 5-Methyl, 5-isopropyl | 155.2 g/mol | 1.2 | Catalysis studies |

| 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone<sup>†</sup> | Pyridinone | 1-Benzyl, 3-benzyloxy, 5-iodo, 2-methyl | 431.3 g/mol | 4.1 | Photodynamic therapy, halogenated drug leads |

<sup>*</sup>LogP values are estimated using computational models.

<sup>†</sup>Data from Tetrahedron (2025) .

Key Findings

Structural Flexibility vs. Rigidity: The pyrrolidinone core in this compound provides moderate ring flexibility compared to the fully aromatic pyridinone in the iodine-substituted analog . This difference impacts binding modes in enzyme inhibition.

The iodine atom in the pyridinone derivative enhances polarizability, making it suitable for halogen-bonding interactions in drug-receptor complexes .

Biological Activity: Pyrrolidinones like this compound are often explored as protease inhibitors (e.g., for thrombin or HIV-1 protease), whereas pyridinones with halogen substituents are prioritized in photodynamic therapy due to their light-absorbing properties .

Synthetic Utility: The benzyl group in this compound facilitates deprotection strategies in multi-step syntheses, whereas the pyridinone derivative’s iodine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

1-Benzyl-5-isopropylpyrrolidin-3-one (also known as 1-benzyl-5-isopropyl-2-pyrrolidinone) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C15H21N

- Molecular Weight : 229.34 g/mol

- CAS Number : 2137958-17-7

Anticonvulsant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant effects in various animal models. It showed protective effects against seizures induced by maximal electroshock and pentylenetetrazole, suggesting potential for treating epilepsy .

Antiproliferative Effects

Research has highlighted the antiproliferative properties of benzyl derivatives. For example, compounds with similar structures have shown submicromolar antiproliferative activity against cancer cell lines, indicating that they may modulate pathways such as mTORC1, which is crucial for cell growth and proliferation . This suggests that this compound could also possess anticancer properties.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that its effects may be mediated through modulation of neurotransmitter systems and cellular signaling pathways involved in cell survival and proliferation.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of AS-1, researchers conducted a series of tests using various animal models. The results indicated a significant reduction in seizure frequency and severity when treated with AS-1 compared to control groups. The study concluded that compounds with similar structures to this compound could be promising candidates for further development in epilepsy treatment.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the antiproliferative effects of benzyl derivatives on cancer cell lines. The study revealed that certain structural modifications led to enhanced activity against pancreatic cancer cells. This suggests that this compound may warrant further exploration as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.